5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Description
5-Iodo-6-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3F3INO. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring.
Properties
IUPAC Name |
5-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMBPKEDRAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858626 | |
| Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-14-1 | |
| Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(trifluoromethyl)pyridin-2-ol typically involves the iodination of a pyridine derivative followed by the introduction of a trifluoromethyl group. One common method involves the reaction of 2-hydroxy-5-iodopyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Iodo-6-(trifluoromethyl)pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- 5-Fluoro-3-iodopyridin-2-ol
- 6-Iodo-5-methoxypyridin-3-ol
Uniqueness
5-Iodo-6-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Iodo-6-(trifluoromethyl)pyridin-2-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of iodine and trifluoromethyl groups, enhances its lipophilicity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C6H4F3INO. Its structure includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Iodine atom : Located at the 5-position, which can influence the compound's reactivity and biological activity.
- Trifluoromethyl group : Positioned at the 6-position, enhancing lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways by binding to active sites on enzymes. This interaction can lead to altered biochemical signaling and metabolic processes .
- Receptor Modulation : The lipophilic nature of the trifluoromethyl group allows for effective penetration into biological membranes, facilitating interactions with cell surface receptors. This can modulate receptor activity and downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent in therapeutic applications .
Cytotoxicity
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
| MCF7 (breast cancer) | 20 |
These results indicate a promising potential for developing anticancer therapies based on this compound .
Case Studies
- Study on Enzyme Interaction : A study conducted using enzyme assays revealed that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was found to be dose-dependent, suggesting that this compound could influence pharmacokinetics in drug interactions .
- Investigating Antimicrobial Properties : Another research effort focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly in combating resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
